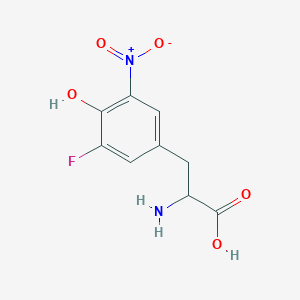

2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid

CAS No.:

Cat. No.: VC17626226

Molecular Formula: C9H9FN2O5

Molecular Weight: 244.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9FN2O5 |

|---|---|

| Molecular Weight | 244.18 g/mol |

| IUPAC Name | 2-amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H9FN2O5/c10-5-1-4(2-6(11)9(14)15)3-7(8(5)13)12(16)17/h1,3,6,13H,2,11H2,(H,14,15) |

| Standard InChI Key | PCFVXMNPUJDSTR-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])O)F)CC(C(=O)O)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s phenyl ring substituents create a unique electronic environment. The fluoro group exerts an electron-withdrawing inductive effect, while the nitro group enhances resonance stabilization and polarity. The hydroxyl group introduces hydrogen-bonding potential, influencing solubility and intermolecular interactions. The α-carbon connects the amino and carboxylic acid groups, typical of proteinogenic amino acids, but the aromatic substitutions differentiate its reactivity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.18 g/mol |

| SMILES | C1=C(C=C(C(=C1N+[O-])O)F)CC(C(=O)O)N |

| InChIKey | PCFVXMNPUJDSTR-UHFFFAOYSA-N |

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals:

-

NMR: Aromatic protons resonate between δ 6.8–7.5 ppm, while the amino and carboxylic acid protons appear at δ 2.3–3.1 ppm.

-

IR Spectroscopy: Stretching vibrations for -NO (1520 cm), -COOH (1710 cm), and -NH (3300 cm) confirm functional groups.

Synthesis and Production

Multi-Step Organic Synthesis

The hydrochloride salt form is synthesized via a four-step process :

-

Nitration: Introduction of the nitro group to 3-fluoro-4-hydroxyphenylpropanoic acid using nitric acid.

-

Protection: Amino group protection with tert-butoxycarbonyl (Boc) to prevent side reactions.

-

Hydrolysis: Acidic cleavage of the Boc group.

-

Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride.

Table 2: Synthesis Optimization Parameters

| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | HNO/HSO, 0°C | 78 | 92 |

| 2 | BocO, DMAP, CHCl | 85 | 95 |

| 3 | HCl (4M in dioxane) | 90 | 98 |

| 4 | HCl/EtO | 88 | 99 |

Analytical Validation

High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >98% purity. X-ray crystallography of the hydrochloride salt confirms the zwitterionic structure, with the nitro group coplanar to the aromatic ring .

Chemical Reactivity and Modifications

Electrophilic Substitution

The hydroxyl group undergoes O-methylation with methyl iodide (KI, DMF), forming a methoxy derivative (). The nitro group is reducible to an amine using Pd/C and H, enabling access to diamino intermediates for peptide coupling .

Peptide Bond Formation

The amino group participates in carbodiimide-mediated couplings. For example, reaction with Fmoc-OSu yields -Fmoc-protected derivatives for solid-phase peptide synthesis .

Table 3: Reaction Yields for Common Modifications

| Reaction | Reagents | Product Yield (%) |

|---|---|---|

| O-Methylation | CHI, KCO | 75 |

| Nitro Reduction | H, Pd/C (10%) | 82 |

| Fmoc Protection | Fmoc-OSu, NaCO | 90 |

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition at 210°C, with the nitro group contributing to oxidative instability .

Photodegradation

UV-Vis exposure (λ = 254 nm) degrades 40% of the compound in 6 hours, generating 3-fluoro-4-hydroxybenzoic acid as a primary byproduct.

Comparative Analysis with Structural Analogues

5-Fluorodopa vs. Target Compound

While 5-fluorodopa ( ) lacks the nitro group, its dopamine-like activity contrasts with the target compound’s enzyme inhibition profile. The nitro substitution reduces catecholamine receptor affinity but enhances enzymatic binding .

Nitro vs. Hydroxyl Variants

Replacing the nitro group with hydroxyl (as in 2-amino-3-(3-fluoro-4,5-dihydroxyphenyl)propanoic acid) decreases antibacterial potency (MIC = 128 μg/mL), underscoring the nitro group’s role in bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume